molecular formula C13H8Cl2S3 B10778772 Bis(4-chlorophenyl) carbonotrithioate CAS No. 24455-29-6

Bis(4-chlorophenyl) carbonotrithioate

Cat. No.: B10778772
CAS No.: 24455-29-6
M. Wt: 331.3 g/mol
InChI Key: GUUHSHAWOOMFMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • NSC111118 is a compound with diverse applications. It is known for its unique properties and potential in various fields.
  • The chemical structure of NSC111118 consists of :

    NSC111118\text{NSC111118} NSC111118

  • Further research is needed to fully understand its structure-activity relationships and biological effects.
  • Preparation Methods

    • Synthetic routes for NSC111118 involve several steps. While specific details are scarce, it can be synthesized through organic reactions.
    • Industrial production methods may include large-scale synthesis using optimized conditions and purification techniques.
  • Chemical Reactions Analysis

    • NSC111118 likely undergoes various reactions:

        Oxidation: It may be susceptible to oxidation under certain conditions.

        Reduction: Reduction reactions could modify its functional groups.

        Substitution: NSC111118 might participate in substitution reactions.

    • Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., Grignard reagents).
    • Major products depend on reaction conditions and starting materials.
  • Scientific Research Applications

      Chemistry: NSC111118 could serve as a building block for novel compounds.

      Biology: It might exhibit biological activity, making it relevant for drug discovery.

      Medicine: Research could explore its potential as an anticancer or antimicrobial agent.

      Industry: NSC111118 may find applications in materials science or catalysis.

  • Mechanism of Action

    • The exact mechanism remains elusive. studies could investigate its interactions with cellular targets, signaling pathways, and enzymatic processes.
  • Comparison with Similar Compounds

    : HQ:NSC18/Pt Conductive Soft Tapping Mode AFM Probe : nsc Innovation : NSC_BUILDER GitHub Repository

    Properties

    CAS No.

    24455-29-6

    Molecular Formula

    C13H8Cl2S3

    Molecular Weight

    331.3 g/mol

    IUPAC Name

    bis[(4-chlorophenyl)sulfanyl]methanethione

    InChI

    InChI=1S/C13H8Cl2S3/c14-9-1-5-11(6-2-9)17-13(16)18-12-7-3-10(15)4-8-12/h1-8H

    InChI Key

    GUUHSHAWOOMFMF-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC(=CC=C1SC(=S)SC2=CC=C(C=C2)Cl)Cl

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.